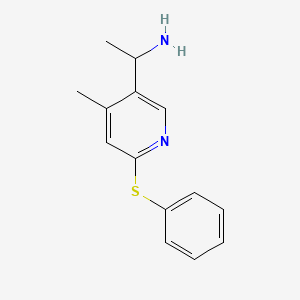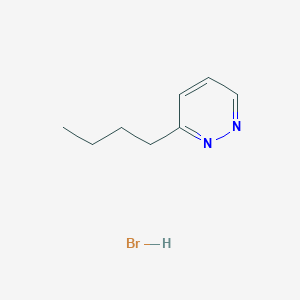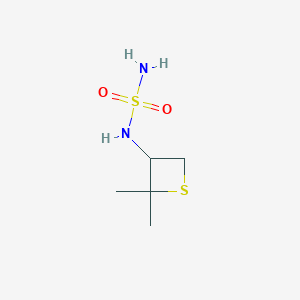
N-(2,2-Dimethyl-3-thietanyl)sulfamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethyl-3-thietanyl)sulfamide is a chemical compound with the molecular formula C5H12N2O2S2 and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom, and a sulfamide group, which consists of a sulfonamide attached to an amine.
准备方法
The synthesis of N-(2,2-Dimethyl-3-thietanyl)sulfamide typically involves the reaction of 2,2-dimethyl-3-thietanol with sulfamide under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
N-(2,2-Dimethyl-3-thietanyl)sulfamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of amines or thiols.
Substitution: this compound can undergo nucleophilic substitution reactions where the sulfamide group is replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfone, while reduction with LiAlH4 may produce a thiol.
科学研究应用
N-(2,2-Dimethyl-3-thietanyl)sulfamide has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new drugs.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent. Its ability to inhibit certain enzymes or pathways can be leveraged to develop new treatments.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of N-(2,2-Dimethyl-3-thietanyl)sulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-(2,2-Dimethyl-3-thietanyl)sulfamide can be compared with other similar compounds, such as:
N-(2,2-Dimethyl-3-thietanyl)amine: This compound has a similar thietane ring but lacks the sulfamide group. It may exhibit different reactivity and applications due to the absence of the sulfonamide moiety.
N-(2,2-Dimethyl-3-thietanyl)sulfonamide: This compound contains a sulfonamide group instead of a sulfamide group. The presence of the sulfonamide may alter its chemical properties and biological activity.
N-(2,2-Dimethyl-3-thietanyl)thiol: This compound features a thiol group instead of a sulfamide group. The thiol group can participate in different types of reactions, such as thiol-disulfide exchange, compared to the sulfamide group.
The uniqueness of this compound lies in its combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H12N2O2S2 |
|---|---|
分子量 |
196.3 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(sulfamoylamino)thietane |
InChI |
InChI=1S/C5H12N2O2S2/c1-5(2)4(3-10-5)7-11(6,8)9/h4,7H,3H2,1-2H3,(H2,6,8,9) |
InChI 键 |
MOBARFQVGQBQSR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(CS1)NS(=O)(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



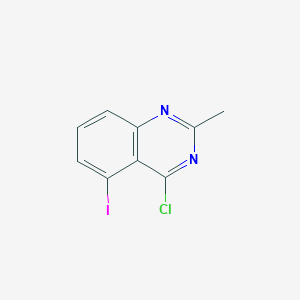
![2-(Phenoxymethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13006464.png)
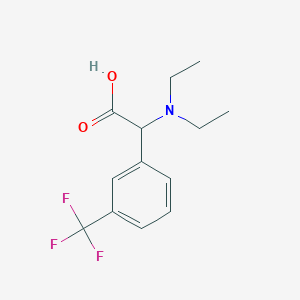
![4-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13006471.png)
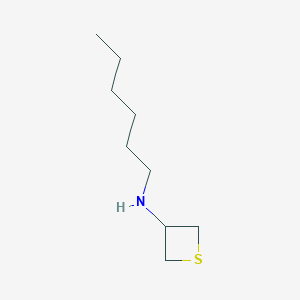
![3-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-amine](/img/structure/B13006490.png)
![Methyl 2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoate](/img/structure/B13006498.png)
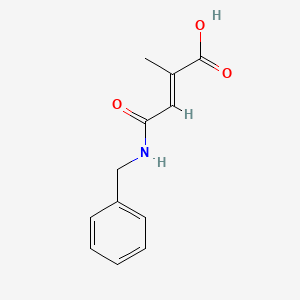

![(1S,2R,5R,6S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13006532.png)
